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molecular formula C9H13NO B2911816 1-(Pyridin-2-yl)butan-1-ol CAS No. 18206-85-4

1-(Pyridin-2-yl)butan-1-ol

Cat. No. B2911816
M. Wt: 151.209
InChI Key: MJHZYQACPXHORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296736B2

Procedure details

To a solution of 2-bromopyridine (1.1 g, 6.96 mmol, purchased from Sigma-Aldrich) in diethyl ether (8 mL) at −78° C. under N2 was added butyllithium (3.1 mL×2.5 M) over 10 min. The reaction solution was stirred at −78° C. for 1.0 hr. To the mixture was added butyraldehyde (0.602 g, 8.35 mmol, purchased from Sigma-Aldrich) dropwise over 10 min. After stirring at −78° C. for 15 min, the mixture was allowed to warm to rt and stirred at rt for 1.5 hr. The reaction mixture was poured into saturated aqueous NH4Cl solution (10 mL), diluted with water (15 mL), and extracted with EtOAc (20 mL×3). The organic layers were combined, washed with water, sat. aq. NaCl solution, and dried over MgSO4. After removal of organic solvents under reduced pressure, purification of the residue by flash chromatography on silica gel with 20-80% EtOAc/Hexanes provided the title compound as a white solid. Mass Spectrum (ESI) m/z=152.1 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.602 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.[CH:13](=[O:17])[CH2:14][CH2:15][CH3:16].[NH4+].[Cl-]>C(OCC)C.O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH:13]([OH:17])[CH2:14][CH2:15][CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.602 g
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at −78° C. for 1.0 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at −78° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred at rt for 1.5 hr
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL×3)
WASH
Type
WASH
Details
washed with water, sat. aq. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of organic solvents
CUSTOM
Type
CUSTOM
Details
under reduced pressure, purification of the residue by flash chromatography on silica gel with 20-80% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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